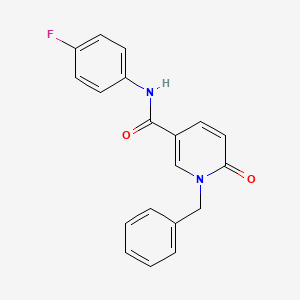

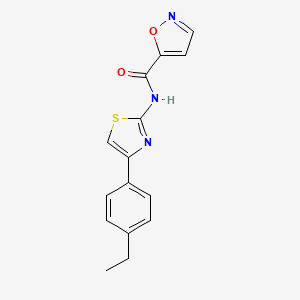

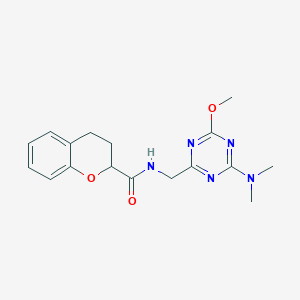

![molecular formula C16H12F3N5S2 B2359721 1-methyl-5-[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole CAS No. 338414-86-1](/img/structure/B2359721.png)

1-methyl-5-[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyrazole and its derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories such as celecoxib, a potent anti-inflammatory, the antipsychotic CDPPB, the anti-obesity drug rimonabant, difenamizole, an analgesic, betazole, a H2-receptor agonist and the antidepressant agent fezolamide have proved the pharmacological potential of the pyrazole moiety .

Synthesis Analysis

Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family. Indeed, a huge variety of synthesis methods and synthetic analogues have been reported over the years .Aplicaciones Científicas De Investigación

Synthesis of Antimicrobial Agents

A series of compounds related to 1-methyl-5-[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole have been synthesized for antimicrobial applications. These compounds demonstrated significant inhibition of bacterial and fungal growth, akin to standard antimicrobial agents. This highlights their potential as potent antimicrobial agents (Reddy et al., 2010).

Antioxidant Activities

Compounds structurally similar to this compound have shown moderate antiradical activities. This suggests their potential application as antioxidants in various fields (Gotsulya, 2020).

Synthesis and Characterization for Diverse Applications

Further research has focused on synthesizing and characterizing various derivatives of compounds related to this compound. These studies are essential for understanding the properties and potential applications of these compounds in different scientific and industrial fields (Patil et al., 2014).

Potential in Cancer Research

Some derivatives structurally similar to this compound have been evaluated for their anticancer properties. This research is crucial for the development of new therapeutic agents in the field of oncology (Khanage et al., 2011).

Mecanismo De Acción

Direcciones Futuras

The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture . In particular, they are described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, antiinflammatory, anti-tuberculosis, antioxidant as well as antiviral agents . This suggests that future research may continue to explore the potential applications of pyrazole derivatives in these areas.

Propiedades

IUPAC Name |

1-methyl-5-(5-methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)-3-(trifluoromethyl)thieno[2,3-c]pyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F3N5S2/c1-23-14-10(12(22-23)16(17,18)19)8-11(26-14)13-20-21-15(25-2)24(13)9-6-4-3-5-7-9/h3-8H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFRXYMJAYOJQAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(S2)C3=NN=C(N3C4=CC=CC=C4)SC)C(=N1)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F3N5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

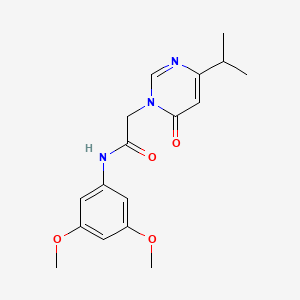

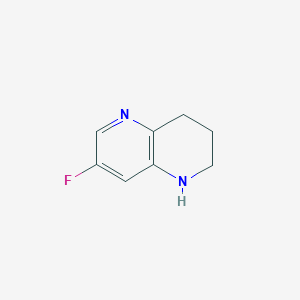

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-ethoxy-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2359644.png)

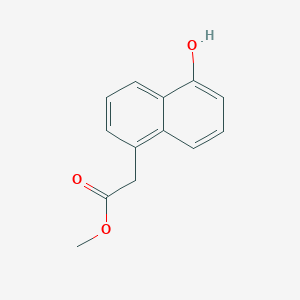

![1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-[N-(4-bromophenyl)hydrazone]](/img/structure/B2359652.png)

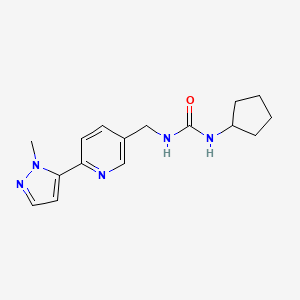

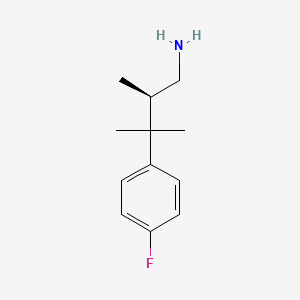

![2-[2-(4-FLUOROPHENYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(4-PHENYLBUTAN-2-YL)ACETAMIDE](/img/structure/B2359653.png)

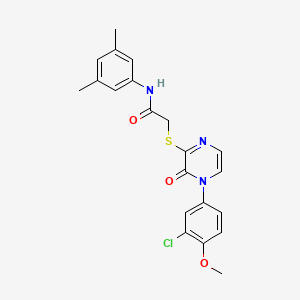

![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide](/img/structure/B2359660.png)

![N-(benzo[d]thiazol-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2359661.png)